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Compound of Interest

Compound Name: H-9 dihydrochloride

Cat. No.: B2765343

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of H-9 dihydrochloride's kinase inhibitor specificity
with other well-characterized kinase inhibitors. The information presented is intended to assist
researchers in selecting the most appropriate tools for their studies in signal transduction and
drug discovery.

Introduction to H-9 Dihydrochloride

H-9 dihydrochloride is a member of the isoquinolinesulfonamide class of protein kinase
inhibitors. It functions as an ATP-competitive inhibitor and has been widely used in cellular
regulation and signal transduction research. H-9 is known to primarily target cyclic nucleotide-
dependent protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG), as
well as Protein Kinase C (PKC). Understanding its specificity is crucial for the accurate
interpretation of experimental results.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of H-9 dihydrochloride against a panel
of protein kinases, alongside data for other commonly used kinase inhibitors: Staurosporine, a
broad-spectrum inhibitor; Dasatinib, a multi-targeted tyrosine kinase inhibitor; and Gefitinib, a
selective EGFR tyrosine kinase inhibitor. The data is presented as Ki (inhibition constant) or
IC50 (half-maximal inhibitory concentration) values. It is important to note that direct
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comparison of absolute values between different studies can be challenging due to variations in
experimental conditions.

H-9
. . . Staurosporine Dasatinib Gefitinib
Kinase Dihydrochlorid
. (IC_50, nM) (IC_50, nM) (IC_50, nM)
e (K_i, pM)
Serine/Threonine
Kinases
PKA 1.9 8[1] - -
PKG 0.9 - - -
PKCa 18 3[1] - -
CaMK I 60 - - -
Casein Kinase | 110 - - -
Casein Kinase Il >300 - - -
Tyrosine Kinases
ABL - - <0.45[2] -
SRC - 6[1] <0.25[2] -
EGFR - - - 0.41[3]

Data for Staurosporine, Dasatinib, and Gefitinib are compiled from various sources and may
have been determined under different assay conditions.

Analysis of Specificity

As the data indicates, H-9 dihydrochloride exhibits preferential inhibition of cyclic nucleotide-
dependent kinases, particularly PKG and PKA, with Ki values in the low micromolar range. Its
potency against PKC is significantly lower, and it shows weak to negligible activity against the
other kinases listed.

In contrast, Staurosporine is a potent, broad-spectrum inhibitor, affecting a wide range of
kinases with high affinity.[1][4] Dasatinib is a multi-targeted inhibitor with high potency against
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Abl and Src family tyrosine kinases.[2][5] Gefitinib demonstrates high selectivity for the
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

Signaling Pathways

The following diagrams illustrate the signaling pathways primarily affected by H-9
dihydrochloride.
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Preparation

Prepare Reagents:
- Serial dilutions of inhibitor
- Kinase master mix

Asv;ay
Set up reaction in 96-well plate:
- Add inhibitor

'

Initiate reaction:
- Add kinase master mix
- Add ATP/[y-33P]ATP

y

Gncubate at controlled temperatura

Stop reaction with
phosphoric acid

Detection & Analysis

Cl'ransfer to filter plate and waer

Add scintillation fluid and
count radioactivity
Glot data and determine ICS(D

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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